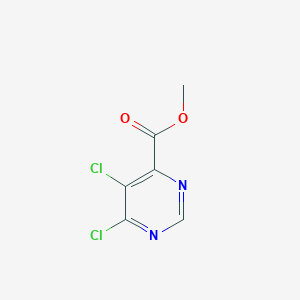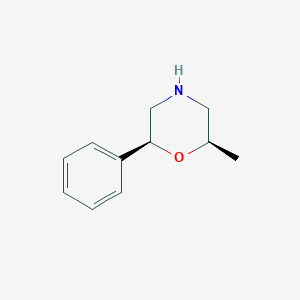
rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis (or commonly referred to as cis-rac-PPCA-HCl) is an organic compound with a molecular formula of C8H15ClN2O2. It is a derivative of piperidine, a six-membered aromatic heterocycle with a nitrogen atom at its center. Cis-rac-PPCA-HCl has been studied extensively due to its many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of cis-rac-PPCA-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B). This inhibition is thought to be due to the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its normal reaction. Additionally, cis-rac-PPCA-HCl is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE) by binding to the active site of the enzyme and preventing it from catalyzing its normal reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-rac-PPCA-HCl are not fully understood. However, studies have shown that it can affect the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, it has been shown to inhibit the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of these neurotransmitters. Additionally, cis-rac-PPCA-HCl has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
Cis-rac-PPCA-HCl has several advantages and limitations when used in laboratory experiments. One of the primary advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on cis-rac-PPCA-HCl. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on its potential therapeutic applications, such as its ability to inhibit certain enzymes involved in the metabolism of neurotransmitters. Additionally, further research could be done on its potential applications in drug design and drug delivery systems. Finally, further research could be done on its potential applications in the study of other enzymes, such as glutathione S-transferase (GST).
合成方法
Cis-rac-PPCA-HCl can be synthesized using a variety of methods. One of the most common methods involves the reaction of cis-3-hydroxy-4-piperidinone with hydrochloric acid. This reaction produces cis-rac-PPCA-HCl as the primary product, along with some side products. Other methods of synthesis include the reaction of cis-3-hydroxy-4-piperidinone with acetic acid, the reaction of cis-3-hydroxy-4-piperidinone with ethyl chloroformate, and the reaction of cis-3-hydroxy-4-piperidinone with ethyl bromoacetate.
科学研究应用
Cis-rac-PPCA-HCl has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been used as a substrate for the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, cis-rac-PPCA-HCl has been used in the study of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-dimethyl-4-hydroxypiperidine", "2-bromo-2-methylpropane", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dimethyl-4-hydroxypiperidine to 3-(propan-2-yl)piperidine-4-carboxylic acid", "a. Dissolve 2,6-dimethyl-4-hydroxypiperidine in ethanol", "b. Add sodium hydroxide and heat the mixture to reflux for 24 hours", "c. Cool the mixture and acidify with hydrochloric acid", "d. Extract the product with diethyl ether and dry over sodium sulfate", "e. Concentrate the solution to obtain 3-(propan-2-yl)piperidine-4-carboxylic acid", "Step 2: Conversion of 3-(propan-2-yl)piperidine-4-carboxylic acid to rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis", "a. Dissolve 3-(propan-2-yl)piperidine-4-carboxylic acid in diethyl ether", "b. Add hydrochloric acid and stir the mixture for 1 hour", "c. Add sodium chloride and stir the mixture for 30 minutes", "d. Filter the mixture and dry the solid to obtain rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis" ] } | |
CAS 编号 |
2743228-59-1 |
分子式 |
C9H18ClNO2 |
分子量 |
207.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




